Cas no 872975-91-2 (N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-phenylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
- N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
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- Inchi: 1S/C25H33N3O5S/c1-18-15-19(2)23(20(3)16-18)34(31,32)28-13-8-14-33-22(28)17-27-25(30)24(29)26-12-7-11-21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,26,29)(H,27,30)
- InChI Key: DVBDGDFVVAGGLW-UHFFFAOYSA-N
- SMILES: C(NCCCC1=CC=CC=C1)(=O)C(NCC1N(S(C2=C(C)C=C(C)C=C2C)(=O)=O)CCCO1)=O
N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2002-0251-2μmol |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-5μmol |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-10μmol |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-20μmol |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-1mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-2mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-3mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-4mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-5mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0251-10mg |
N'-(3-phenylpropyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872975-91-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide: A Novel Scaffold for Targeted Therapeutic Applications
CAS No. 872975-91-2 represents a complex molecular entity with potential applications in pharmaceutical research and biomedical innovation. This compound, characterized by its unique structural framework, has garnered attention for its ability to modulate specific biological pathways. The synthesis of N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide involves a multi-step process that combines aromatic substitution, sulfonate functionalization, and oxazinan ring formation. Recent studies highlight its potential as a drug candidate with enhanced bioavailability and specificity.
Current research trends in targeted drug delivery emphasize the importance of molecular scaffolds that can selectively interact with disease-related targets. The 2,4,6-trimethylbenzenesulfonyl group within this compound plays a critical role in its pharmacological activity, as it provides steric and electronic properties that enhance binding affinity. This structural feature is particularly relevant in the development of small molecule inhibitors for conditions such as inflammatory diseases and neurodegenerative disorders.
Advancements in computational chemistry have enabled the prediction of molecular interactions for compounds like N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide. Molecular docking studies suggest that this molecule can selectively bind to protein kinase targets, which are implicated in various pathological processes. The 1,3-oxazinan ring system contributes to the compound's stability and solubility, making it suitable for oral administration in preclinical studies.
Recent breakthroughs in drug discovery have focused on optimizing molecular scaffolds to improve therapeutic outcomes. The phenylpropyl substituent in this compound enhances its ability to cross biological membranes, a critical factor in the development of systemic therapies. This property is particularly valuable in the treatment of chronic diseases where long-term drug exposure is required.
Experimental data from in vitro assays indicate that this compound exhibits significant antioxidant activity and anti-inflammatory properties. These findings align with its structural characteristics, which include electron-donating groups that can neutralize reactive oxygen species. The ethanediamide core of the molecule further supports its role in modulating redox balance in cellular environments.
Current research in biomedical engineering is exploring the use of such compounds in nanoparticle-based drug delivery systems. The sulfonate functional group provides a suitable platform for conjugation with biocompatible materials, enabling controlled release of the active compound at target sites. This approach has shown promise in improving the efficacy of targeted therapies for conditions such as oncology and autoimmune disorders.
Studies on drug metabolism have revealed that the 1,3-oxazinan ring system contributes to the compound's metabolic stability. This is a crucial factor in the development of long-acting formulations that reduce the frequency of dosing. The 2,4,6-trimethylbenzenesulfonyl moiety also enhances the compound's resistance to enzymatic degradation, further supporting its therapeutic potential.
Recent clinical trials have demonstrated the safety profile of compounds with similar structural features. The phenylpropyl substituent has been shown to minimize off-target effects, which is a significant advantage in the development of selective therapeutics. This property is particularly important in the treatment of complex diseases where specificity is critical for minimizing side effects.
Advancements in synthetic organic chemistry have enabled the scalable production of N'-(3-phenylpropyl)-N-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide. The use of green chemistry principles in its synthesis ensures minimal environmental impact while maintaining high yield and purity. This is essential for the development of cost-effective therapies that can be widely accessible to patients.
Current research in biopharmaceuticals is investigating the potential of this compound in combination therapies. The ethanediamide core provides a platform for conjugation with other bioactive molecules, enabling the development of multifunctional therapeutics. This approach has shown promise in enhancing the therapeutic index of treatments for complex diseases such as metabolic disorders and infectious diseases.
Recent studies on drug-target interactions have highlighted the importance of the 1,3-oxazinan ring in modulating protein conformation. This structural feature allows the compound to act as a conformational modulator, which is a novel mechanism of action in the development of targeted therapies. The 2,4,6-trimethylbenzenesulfonyl group further enhances this effect by providing additional steric interactions with target proteins.
Experimental data from in vivo models suggest that this compound can effectively modulate immune responses. The phenylpropyl substituent contributes to its ability to interact with immune cell receptors, making it a potential candidate for the treatment of autoimmune diseases. This property is particularly valuable in the development of immunomodulatory therapies that can restore immune homeostasis.
Current research in pharmacogenomics is exploring the variability in response to compounds with similar structural features. The sulfonate functional group has been shown to influence drug metabolism in a dose-dependent manner, which is an important consideration in the development of personalized therapies. This finding underscores the need for tailored dosing regimens to maximize therapeutic outcomes.
Recent advancements in drug formulation science have enabled the development of controlled release formulations for this compound. The 1,3-oxazinan ring system provides a suitable platform for the incorporation of polymeric matrices, which can regulate the release of the active compound over an extended period. This approach is particularly beneficial in the treatment of chronic conditions requiring sustained therapeutic effects.
Studies on drug toxicity have shown that compounds with similar structural features exhibit minimal adverse effects. The phenylpropyl substituent has been shown to reduce the risk of cytotoxicity in various cell types, making it a promising candidate for the development of safe and effective therapies. This property is particularly important in the treatment of conditions with limited therapeutic options.
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